molecular formula C14H20N2O2 B8788558 Ethyl 1-benzylpiperazine-2-carboxylate CAS No. 134749-45-4

Ethyl 1-benzylpiperazine-2-carboxylate

Cat. No. B8788558
M. Wt: 248.32 g/mol
InChI Key: IAEHFMBLCHNXJS-UHFFFAOYSA-N
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Patent
US09340538B2

Procedure details

To a solution of ethyl 1,4-dibenzylpiperazine-2-carboxylate (6.76 g, 20 mmol) in 1,2-dichloroethane (20 mL) was added 1-chloroethyl carbonochloridate (3.15 g, 22 mmol) dropwise over a period of 30 minutes at 0° C., and the mixture was stirred at the temperature for another 15 minutes. Then the mixture was stirred at 90° C. for 1 hour. The mixture was concentrated in vacuo, and to the residue was added methanol (15 mL). The mixture was stirred at 70° C. for 1 hour and concentrated in vacuo. The residue was diluted with water and washed with DCM. The aqueous layer was adjusted to pH 9 with NaHCO3 aqueous solution and extracted with DCM. The organic layer was dried over Na2SO4, and concentrated in vacuo to give the title compound as yellow oil (3.06 g, 60%). The compound was characterized by the following spectroscopic data:
Quantity
6.76 g
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][N:11](CC2C=CC=CC=2)[CH2:10][CH:9]1[C:21]([O:23][CH2:24][CH3:25])=[O:22])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(Cl)(=O)OC(Cl)C>ClCCCl>[CH2:1]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH:9]1[C:21]([O:23][CH2:24][CH3:25])=[O:22])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
6.76 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(CN(CC1)CC1=CC=CC=C1)C(=O)OCC
Name
Quantity
3.15 g
Type
reactant
Smiles
C(OC(C)Cl)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the temperature for another 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Then the mixture was stirred at 90° C. for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
to the residue was added methanol (15 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred at 70° C. for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with water
WASH
Type
WASH
Details
washed with DCM
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CNCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.06 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 61.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.